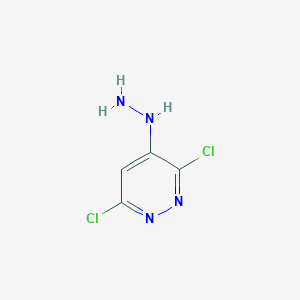

3,6-Dichloro-4-hydrazinylpyridazine

Description

3,6-Dichloro-4-hydrazinylpyridazine is a pyridazine derivative characterized by chlorine substituents at positions 3 and 6 and a hydrazinyl group at position 2.

Properties

Molecular Formula |

C4H4Cl2N4 |

|---|---|

Molecular Weight |

179.00 g/mol |

IUPAC Name |

(3,6-dichloropyridazin-4-yl)hydrazine |

InChI |

InChI=1S/C4H4Cl2N4/c5-3-1-2(8-7)4(6)10-9-3/h1H,7H2,(H,8,9) |

InChI Key |

FPYLIKWAFORVLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-hydrazinylpyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine. One common method includes the following steps:

Starting Material: 3,6-dichloropyridazine.

Reagent: Hydrazine hydrate.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-80°C. The reaction mixture is stirred for several hours until the completion of the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,6-Dichloro-4-hydrazinylpyridazine.

Industrial Production Methods

Industrial production methods for 3,6-Dichloro-4-hydrazinylpyridazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large reactors to mix 3,6-dichloropyridazine and hydrazine hydrate.

Controlled Conditions: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

Automated Purification: Employing automated systems for purification, such as continuous flow reactors and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-hydrazinylpyridazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) are employed under basic or neutral conditions.

Major Products

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of hydrazones or primary amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3,6-Dichloro-4-hydrazinylpyridazine":

3,6-Dichloropicolinic acid

- Pesticide: 3,6-Dichloropicolinic acid is a crystalline solid that can be employed to control insects, mites, trash fish, and microbes .

- Plant Growth Control: It can also be used as a plant growth control agent .

- Preparation: It can be prepared by reacting 3,5,6-trichloro-4-hydrazinopicolinic acid with an excess of a base, with agitation, and heated at a temperature in the range of from about 60° to about 150° C . Bases include hydrazine or an alkali metal hydroxide (sodium, potassium, cesium, lithium, and rubidium hydroxides) in the form of an aqueous solution, a lower alkanol solution or an aqueous lower alkanol solution . Lower alkanols include methanol, ethanol, propanol, isopropanol, and butanol .

3,6-Dichloro-4-isopropylpyridazine

Nitrogen-containing molecules

- Nitrogen-containing heterocycles have therapeutic applications and are used as building blocks for new drug candidates . They exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

Pyridazinone derivatives

- Pyridazinone derivatives can be used in the treatment and/or prophylaxis of diseases modulated by thyroid hormone analogs, particularly metabolic diseases such as obesity, hyperlipidemia, hypercholesterolemia, and diabetes, as well as NASH (nonalcoholic steatohepatitis), atherosclerosis, cardiovascular diseases, hypothyroidism, thyroid cancer, and related disorders .

4-Hydrazinoquinazoline derivatives

- Substituted 4-hydrazinoquinazoline derivatives and fused triazoloquinazolines have been designed, synthesized, and evaluated in vitro for their phosphodiesterase 7A (PDE7A) inhibition activities . Some compounds exhibited good potency, suggesting potential for developing lead compounds with improved phosphodiesterase seven inhibitory activities .

Flavonoids

- Flavonoids are polyphenolic compounds with a basic structural unit of 2-phenylchromone and have attracted much attention .

3,6-Dichloropyridazin-4-ol

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-hydrazinylpyridazine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways, such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

This section compares 3,6-dichloro-4-hydrazinylpyridazine with key analogs in terms of substituent patterns, synthesis, physicochemical properties, and reactivity.

Structural and Functional Group Variations

*Similarity scores based on Tanimoto coefficients ().

Physicochemical Properties

- Melting Points: 3,6-Dichloro-4-hydrazinylpyridazine: Not explicitly reported, but analogs like 3-chloro-6-hydrazinylpyridazine (precursor) melt at 92°C . 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine: 287°C . 6-(3,4-Dimethoxyphenyl)pyridazin-3-yl hydrazine: Synthesized at 130°C but melting point unspecified .

Solubility and Stability :

Biological Activity

3,6-Dichloro-4-hydrazinylpyridazine is a chemical compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridazine ring substituted with chlorine atoms and a hydrazinyl group, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of 3,6-Dichloro-4-hydrazinylpyridazine is , with a molecular weight of approximately 164.99 g/mol. The compound's structure is characterized by:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.

- Chlorine Substituents : Chlorine atoms at the 3 and 6 positions.

- Hydrazinyl Group : A hydrazine moiety at the 4 position.

This specific arrangement of functional groups is believed to influence its biological activity and reactivity profiles compared to related compounds.

Antitumor Properties

Research indicates that 3,6-Dichloro-4-hydrazinylpyridazine exhibits significant antitumor activity. In a study evaluating various hydrazine derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 12 |

| B16F10 | 15 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

The proposed mechanism of action for 3,6-Dichloro-4-hydrazinylpyridazine involves:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Further studies are needed to elucidate the precise molecular targets and pathways involved.

Interaction Studies

Interaction studies have shown that 3,6-Dichloro-4-hydrazinylpyridazine can form complexes with various biomolecules, enhancing its potential therapeutic effects. These interactions are crucial for understanding the compound's safety and efficacy in clinical applications .

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of 3,6-Dichloro-4-hydrazinylpyridazine and evaluating their biological activities. The synthesis involved reacting pyridine halides with hydrazine hydrate under controlled conditions. The resulting compounds were tested for their cytotoxicity against multiple cancer cell lines, revealing promising results for certain derivatives .

Comparative Analysis with Related Compounds

Comparative studies with similar compounds such as 2,6-Dichloropyridazin-4-one and 3,5-Dichloro-4-hydrazinylpyridine highlighted the unique biological profile of 3,6-Dichloro-4-hydrazinylpyridazine. While some related compounds showed moderate activity, none matched the potency observed with this specific hydrazinyl pyridazine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.